molecular formula C12H19NO2 B3074200 5-[(Butylamino)methyl]-2-methoxyphenol CAS No. 1019489-94-1

5-[(Butylamino)methyl]-2-methoxyphenol

Cat. No. B3074200
CAS RN: 1019489-94-1
M. Wt: 209.28 g/mol
InChI Key: SICRURPCXBMZLR-UHFFFAOYSA-N
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Description

5-[(Butylamino)methyl]-2-methoxyphenol, also known as BMBM, is a chemical compound that has been extensively studied for its potential therapeutic applications. BMBM belongs to a class of compounds called phenols, which are known for their antioxidant and anti-inflammatory properties. In

Scientific Research Applications

Antioxidant Properties and Biological Activities

A study by Mastelić et al. (2008) investigated the antioxidant properties and biological activities of several phenol derivatives, including compounds structurally similar to 5-[(Butylamino)methyl]-2-methoxyphenol. They found that these derivatives exhibit remarkable antioxidative properties, suggesting potential applications in experimental cancer treatments due to their antiproliferative effects on human uterine carcinoma cells.

Anti-inflammatory and Antimicrobial Activities

Research by Murakami et al. (2006) explored the anti-inflammatory properties of butylated hydroxyanisole (BHA) derivatives, closely related to this compound. They demonstrated that these compounds could inhibit gene expression of inflammatory cytokines, suggesting potential applications in managing chronic periodontal diseases.

Role in Sodium and Potassium Balance

A study conducted in 1957 by Denz and Llaurado examined the effects of phenolic antioxidants, similar to this compound, on sodium and potassium balance in rabbits. This research contributes to understanding the potential biological impacts of such compounds on electrolyte balance.

Inhibition of Transcriptional Activity in Cells

Another study by Murakami et al. (2006) investigated the effects of 2-methoxyphenol derivatives on the activation of transcription factors in cells. They found significant inhibition of activator protein-1 and cyclooxygenase-2 expression, which are crucial in inflammation and carcinogenesis, highlighting the potential therapeutic applications of these compounds in oral diseases.

Antimalarial Activity

Research on 4-methyl-5-substituted phenoxy analogues, related to this compound, was conducted by Zhong et al. (1994) to evaluate their antimalarial activities. This study contributes to the potential use of these compounds in developing new antimalarial drugs.

properties

IUPAC Name

5-(butylaminomethyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-3-4-7-13-9-10-5-6-12(15-2)11(14)8-10/h5-6,8,13-14H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICRURPCXBMZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=C(C=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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